4-Hydroxy-5-methoxyquinoline-3-carbonitrile
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Overview
Description
4-Hydroxy-5-methoxyquinoline-3-carbonitrile is an organic compound with the molecular formula C11H8N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxybenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced
Scientific Research Applications
4-Hydroxy-5-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methoxyquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxyquinoline-3-carbonitrile: Lacks the hydroxyl group, which may influence its chemical properties and applications.
4-Hydroxy-6-methoxyquinoline-3-carbonitrile: Similar structure but with a different substitution pattern, leading to variations in its chemical behavior
Uniqueness
This combination of functional groups allows for a diverse range of chemical reactions and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-9-4-2-3-8-10(9)11(14)7(5-12)6-13-8/h2-4,6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZWGJLDVKSZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443713 |
Source
|
Record name | 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331662-64-7 |
Source
|
Record name | 5-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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